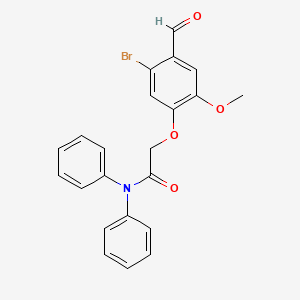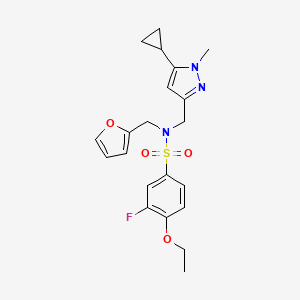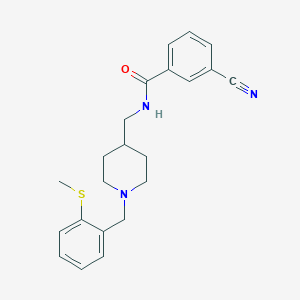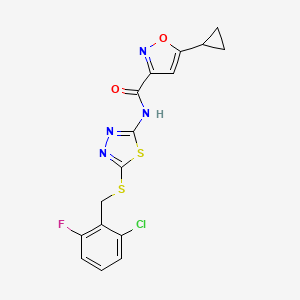![molecular formula C18H21N5O2 B3016430 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 863447-65-8](/img/structure/B3016430.png)
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, compounds synthesized from similar key intermediates exhibited significant antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
- Another study focused on the synthesis of pyrazolo and pyrimidine derivatives, including efforts to improve their solubility and potential as bioactive molecules. This highlights the interest in pyrazolo[3,4-d]pyrimidine compounds for therapeutic applications (Kanno et al., 1991).
Antitumor and Anti-inflammatory Activities
- Pyrazolo[3,4-d]pyrimidines have been explored for their histamine H4 receptor ligand properties, with specific compounds showing potent in vitro activity and potential for anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
- The insecticidal and antibacterial potential of pyrimidine linked pyrazole derivatives were also studied, underscoring the versatile biological activities these compounds can exhibit (Deohate & Palaspagar, 2020).
Imaging and Diagnostic Applications
- Pyrazolo[3,4-d]pyrimidineacetamides have been identified as selective ligands for imaging translocator protein (18 kDa) with PET, indicating their utility in neuroinflammatory and neurodegenerative disease diagnostics (Dollé et al., 2008).
Synthesis and Chemical Properties
- Research into the synthesis and chemical reactions of pyrazolo[3,4-d]pyrimidine derivatives has provided valuable insights into their reactivity and potential for creating novel compounds with tailored properties (Mironovich et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by binding to the active site of these kinases, inhibiting their activity . This results in a decrease in the phosphorylation of downstream proteins, altering cellular signaling pathways.
Biochemical Pathways
The affected pathways primarily involve cell growth and survival. The inhibition of these kinases disrupts the signaling pathways, leading to reduced cell proliferation and potentially inducing apoptosis .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and potential induction of apoptosis . This can lead to a decrease in the growth of cells that rely on these kinases for survival and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially degrade the compound or reduce its activity. The presence of other compounds could lead to drug-drug interactions, potentially affecting the compound’s efficacy or causing adverse effects .
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-5-7-13(8-12)21-15(24)10-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSXSFCXACRZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)


![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)